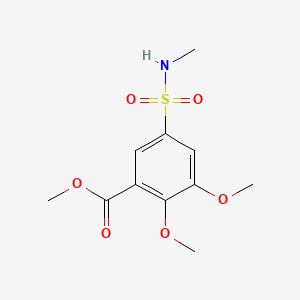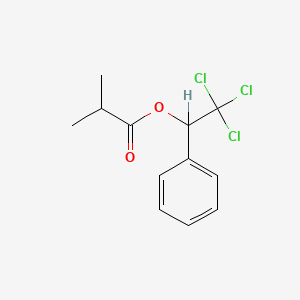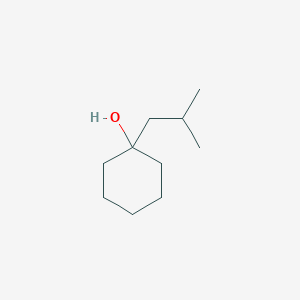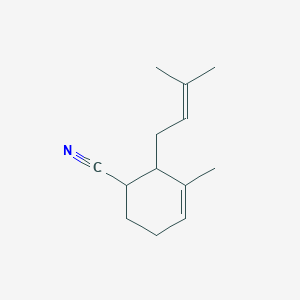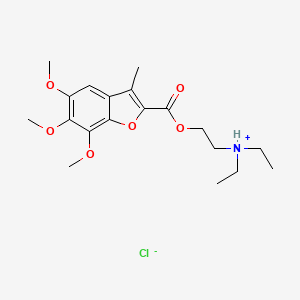
(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxy groups and a diethylaminoethyl ester moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Esterification: The carboxylic acid group on the benzofuran core is esterified with (2-Diethylamino)ethanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl moiety may interact with biological membranes, enhancing the compound’s ability to penetrate cells. The methoxy groups and benzofuran core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
(2-Diethylamino)ethyl 3,4,5-trimethoxybenzoate hydrochloride: Similar structure but with a benzoate core instead of benzofuran.
(2-Diethylamino)ethyl 3,4,5-trimethoxyphenylacetate hydrochloride: Contains a phenylacetate core.
(2-Diethylamino)ethyl 3,4,5-trimethoxybenzenesulfonate hydrochloride: Features a benzenesulfonate core.
Uniqueness
(2-Diethylamino)ethyl 3-methyl-5,6,7-trimethoxy-2-benzofurancarboxylate hydrochloride is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds with benzoate, phenylacetate, or benzenesulfonate cores.
Propiedades
Número CAS |
63446-01-5 |
|---|---|
Fórmula molecular |
C19H28ClNO6 |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
diethyl-[2-(5,6,7-trimethoxy-3-methyl-1-benzofuran-2-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C19H27NO6.ClH/c1-7-20(8-2)9-10-25-19(21)15-12(3)13-11-14(22-4)17(23-5)18(24-6)16(13)26-15;/h11H,7-10H2,1-6H3;1H |
Clave InChI |
FNCRUYQMZCCBRB-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C1=C(C2=CC(=C(C(=C2O1)OC)OC)OC)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


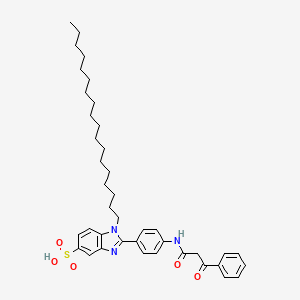
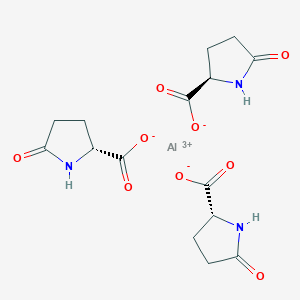
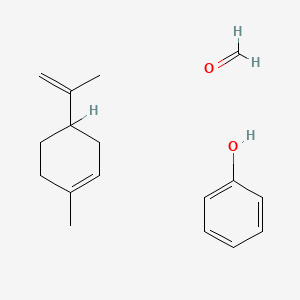
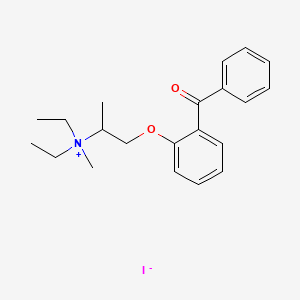
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
